Barbinervic Acid

描述

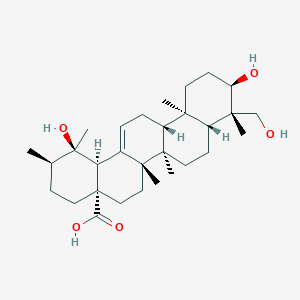

ursane type triterpene from leaves of Clethra barbinervis; structure given in first source

Structure

3D Structure

属性

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22-,23-,25+,26-,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHQFGOOMKJFLP-JGLQYCRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982740 | |

| Record name | 3,19,23-Trihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64199-78-6 | |

| Record name | Barbinervic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064199786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,19,23-Trihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARBINERVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LE3S4VZXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Biosynthesis of Barbinervic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the proposed biosynthetic pathway of barbinervic acid, a pentacyclic triterpenoid with noteworthy pharmacological potential. While the complete enzymatic cascade leading to this compound has yet to be fully elucidated, this document synthesizes current knowledge of triterpenoid biosynthesis to present a robust hypothetical pathway. By providing a framework of the key enzymatic steps, quantitative data from related compounds, and detailed experimental protocols, this guide aims to facilitate further research and unlock the therapeutic promise of this complex natural product.

Introduction to this compound

This compound, with the chemical structure (4S)-3α,19,24-Trihydroxyurs-12-en-28-oic acid, is a naturally occurring ursane-type pentacyclic triterpenoid.[1] It has been isolated from plant species such as Eugenia punicifolia. Preliminary studies have highlighted its potential as a vasodilator, suggesting its promise as a lead compound for the development of novel cardiovascular drugs.[2] Understanding its biosynthesis is crucial for developing sustainable biotechnological production methods.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of triterpenoid synthesis, originating from primary metabolism and culminating in a series of specific tailoring reactions. The proposed pathway can be divided into three main stages: the formation of the universal triterpene precursor, the cyclization to the ursane skeleton, and the functionalization of the α-amyrin backbone.

Stage 1: Formation of 2,3-Oxidosqualene via the Mevalonate (MVA) Pathway

The journey to this compound begins with the MVA pathway, a fundamental metabolic route in the cytoplasm of plant cells.[3][4] This pathway synthesizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA.[5] These are sequentially condensed to form the 30-carbon linear precursor, squalene. Squalene then undergoes epoxidation, catalyzed by squalene epoxidase (SQE), to yield 2,3-oxidosqualene, the final universal precursor for the biosynthesis of a vast array of triterpenoids.[4][5]

Stage 2: Cyclization to the α-Amyrin Skeleton

The crucial step that dictates the core structure of this compound is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[6][7][8] For the formation of the ursane skeleton, a specific OSC, α-amyrin synthase, is required.[5][9] This enzyme orchestrates a complex cascade of carbocation-mediated cyclizations and rearrangements of the linear 2,3-oxidosqualene to produce the pentacyclic α-amyrin.[9][10]

Stage 3: Tailoring of the α-Amyrin Scaffold

The final stage in the biosynthesis of this compound involves a series of oxidative modifications to the α-amyrin backbone. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and versatile family of enzymes responsible for the vast structural diversity of triterpenoids.[11][12][13][14] Based on the structure of this compound, the following sequential or parallel modifications of α-amyrin are proposed:

-

Hydroxylation at C-3: An initial hydroxylation at the C-3 position is a common feature in many triterpenoids.

-

Oxidation at C-28: A multi-step oxidation of the C-28 methyl group to a carboxylic acid, likely proceeding through alcohol and aldehyde intermediates.

-

Hydroxylation at C-19: A specific hydroxylation at the C-19 position.

-

Hydroxylation at C-24: Hydroxylation of the C-24 methyl group.

The precise order and the specific CYP enzymes involved in these steps for this compound biosynthesis remain to be experimentally determined.

Key Enzyme Families in this compound Biosynthesis

The biosynthesis of this compound is dependent on the coordinated action of several key enzyme families:

-

Oxidosqualene Cyclases (OSCs): These enzymes are responsible for the cyclization of 2,3-oxidosqualene into the specific triterpene scaffold. For this compound, an α-amyrin synthase is the key OSC.[10][15][16]

-

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes introduces functional groups, primarily hydroxyl groups, onto the triterpene skeleton.[11][14][17] The subsequent oxidation of these hydroxyl groups to aldehydes and carboxylic acids is also often catalyzed by CYPs.

-

UDP-dependent Glycosyltransferases (UGTs): While this compound itself is an aglycone, UGTs are crucial for the glycosylation of triterpenoids to form saponins.[2][18][19][20][21] The study of the complete metabolic profile of the source organism may reveal glycosylated derivatives of this compound.

Quantitative Data on Triterpenoid Biosynthesis

Direct quantitative data for the biosynthesis of this compound is not yet available. However, data from studies on the production of similar triterpenoids in engineered microbial or plant systems can provide valuable benchmarks for future research.

| Triterpenoid | Host Organism | Precursor | Key Enzymes Expressed | Titer/Yield | Reference |

| Oleanolic acid | Nicotiana benthamiana | β-amyrin | CYP716A12 | ~13-fold increase with optimized vector | [22] |

| Ursolic acid | Saccharomyces cerevisiae | α-amyrin | CYP716A subfamily | Not specified | [23] |

| Betulinic acid | Saccharomyces cerevisiae | Lupeol | CYP716A subfamily | Not specified | [23] |

| Maslinic acid | Nicotiana benthamiana | Erythrodiol | CYP716C11 | Not specified | [24] |

Disclaimer: The data presented in this table are for illustrative purposes and are derived from studies on related triterpenoids. Actual yields for this compound may vary depending on the host system and optimization strategies.

Experimental Protocols for Pathway Elucidation

The following protocols are representative of the methodologies used to identify and characterize genes and enzymes involved in triterpenoid biosynthesis.

Protocol 1: Heterologous Expression of Candidate Genes in Saccharomyces cerevisiae

This protocol describes the functional characterization of a candidate oxidosqualene cyclase or cytochrome P450 gene in yeast.

1. Gene Cloning and Vector Construction:

- Isolate total RNA from the source plant tissue (e.g., leaves of Eugenia punicifolia).

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length open reading frame of the candidate gene using PCR with specific primers.

- Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation and Expression:

- Transform the expression vector into a suitable S. cerevisiae strain (e.g., a strain engineered to produce high levels of 2,3-oxidosqualene).

- Grow the transformed yeast cells in a selective medium lacking uracil.

- Induce gene expression by transferring the cells to a medium containing galactose.

3. Metabolite Extraction and Analysis:

- After a period of induction (e.g., 48-72 hours), harvest the yeast cells by centrifugation.

- Perform an alkaline hydrolysis of the cell pellet to release triterpenoids.

- Extract the triterpenoids with an organic solvent (e.g., hexane or ethyl acetate).

- Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the candidate enzyme by comparing its retention time and mass spectrum with an authentic standard.[25]

Protocol 2: Transient Expression of Biosynthetic Pathways in Nicotiana benthamiana

This protocol allows for the rapid reconstitution of a multi-enzyme biosynthetic pathway in a plant host.

1. Vector Construction and Agroinfiltration:

- Clone the candidate genes (e.g., an OSC and several CYPs) into a plant expression vector (e.g., pEAQ-HT).

- Transform the expression vectors into Agrobacterium tumefaciens.

- Grow the individual Agrobacterium strains carrying the different constructs.

- Mix the cultures of the different strains and infiltrate the mixture into the leaves of N. benthamiana plants.

2. Metabolite Extraction and Analysis:

- After 5-7 days of incubation, harvest the infiltrated leaf tissue.

- Freeze-dry the tissue and grind it to a fine powder.

- Extract the metabolites using an appropriate solvent (e.g., methanol or ethanol).

- Analyze the extract by LC-MS to identify the final and intermediate products of the reconstituted pathway.[3][22]

Mandatory Visualizations

Proposed Biosynthesis Pathway of this compound

Caption: Proposed biosynthesis pathway of this compound.

Experimental Workflow for Triterpenoid Pathway Elucidation

Caption: General workflow for elucidating a triterpenoid biosynthesis pathway.

References

- 1. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Recent advances in triterpenoid pathway elucidation and engineering [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 7. Identification and Functional Characterization of Oxidosqualene Cyclases from Medicinal Plant Hoodia gordonii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. Oxidosqualene cyclases involved in the biosynthesis of triterpenoids in Quercus suber cork - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]

- 23. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Barbinervic Acid: A Comprehensive Physicochemical and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbinervic acid is a pentacyclic triterpenoid compound that has garnered interest within the scientific community for its potential therapeutic applications. As a naturally occurring phytochemical, it belongs to the ursane family of triterpenes and has been isolated from various plant species. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details on experimental methodologies for its characterization, and an exploration of its biological activities, with a focus on its role in signaling pathways.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₅ | [1][2] |

| Molecular Weight | 488.709 g/mol | [2] |

| CAS Number | 64199-78-6 | [1] |

| Melting Point | Not experimentally determined in the provided search results. | |

| Boiling Point | Not applicable; likely to decompose at high temperatures. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | [3] |

| pKa (Predicted) | Not experimentally determined. Can be predicted using computational methods based on quantitative structure-property relationships (QSPR). | [1][2][4][5][6] |

| LogP (Predicted) | Not experimentally determined. Can be calculated based on the summation of fragment values from the molecule's structure. | [3] |

Experimental Protocols

The characterization of this compound involves a series of standard experimental procedures for the isolation and identification of natural products, as well as for the determination of their physicochemical properties.

Isolation and Characterization of this compound

The isolation of this compound from plant material typically follows a multi-step process:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, often using methanol or ethanol.

-

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their solubility.

-

Chromatographic Purification: The fractions containing the target compound are further purified using chromatographic techniques. This may involve:

-

Thin-Layer Chromatography (TLC): Used for monitoring the separation and identifying fractions containing this compound.

-

Column Chromatography: A preparative technique to isolate the compound in larger quantities.

-

High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve a high degree of purity.

-

-

Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Determination of Melting Point

-

Sample Preparation: A small amount of the purified crystalline solid is placed in a capillary tube.

-

Apparatus: A melting point apparatus is used, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Measurement: The sample is heated at a controlled rate. The temperature range from which the solid begins to melt to the point at which it is completely liquid is recorded as the melting point range.

-

Differential Scanning Calorimetry (DSC): For a more precise determination, DSC can be used. This technique measures the heat flow into the sample as a function of temperature. The peak of the endothermic transition corresponds to the melting point.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit vasodilator effects, a property that is of significant interest for cardiovascular research.

Vasodilator Activity

Studies have shown that this compound can induce relaxation of vascular smooth muscle. This effect has been found to be dependent on the presence of a functional endothelium and the production of nitric oxide (NO). In silico modeling has suggested that this compound may directly interact with nitric oxide synthase (NOS), the enzyme responsible for NO production.

Proposed Signaling Pathway for this compound-Induced Vasodilation

The following diagram illustrates the proposed signaling pathway through which this compound is thought to exert its vasodilatory effects.

Caption: Proposed NO/cGMP signaling pathway for this compound-induced vasodilation.

This pathway involves the activation of endothelial nitric oxide synthase (eNOS) by this compound, leading to the production of nitric oxide. NO then diffuses into the adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic GMP (cGMP), which in turn activates Protein Kinase G (PKG). The activation of PKG leads to a decrease in intracellular calcium concentration, resulting in the relaxation of the smooth muscle and subsequent vasodilation.

References

- 1. mrupp.info [mrupp.info]

- 2. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositum.tuwien.at [repositum.tuwien.at]

- 6. optibrium.com [optibrium.com]

Preliminary Pharmacological Screening of Barbinervic Acid: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide on the Initial Pharmacological Assessment of Barbinervic Acid and its Botanical Source, Eugenia punicifolia

Introduction

This compound, a pentacyclic triterpenoid isolated from Eugenia punicifolia, represents a promising scaffold for novel therapeutic development. Preliminary research, primarily focused on the crude extracts of E. punicifolia and to a lesser extent on the isolated compound, suggests a range of potential pharmacological activities. This technical guide provides a comprehensive summary of the existing data on the preliminary pharmacological screening of this compound and its source extract, with a focus on vasodilator, anti-inflammatory, antioxidant, and potential anti-cancer effects. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Pharmacological Activities of this compound and Eugenia punicifolia Extract

The initial pharmacological assessments have revealed several key bioactivities associated with this compound and extracts of Eugenia punicifolia. The following sections summarize the quantitative data from these preliminary studies.

Vasodilator Effects

In vitro studies have demonstrated that this compound possesses vasodilator properties. This effect is considered to be dependent on the nitric oxide (NO) pathway.

Table 1: Vasodilator Activity of this compound

| Compound/Extract | Assay | Key Findings | Reference |

| This compound | Rat Renal Artery Perfusion | IC₅₀ = 30 μM (inhibition of noradrenaline-induced renal tonus) | [1] |

| This compound | Rat Aorta Isometric Tension | 53.2 ± 0.05% relaxation (K⁺ pre-contracted); 36.7 ± 0.05% relaxation (phenylephrine pre-contracted) at 70 μM | [1] |

Antioxidant and Enzyme Inhibitory Activities of Eugenia punicifolia Extract

Extracts from the leaves of Eugenia punicifolia (EEP) have shown significant antioxidant and enzyme-inhibiting capabilities, which are relevant to the management of metabolic syndrome.

Table 2: Antioxidant and Enzyme Inhibitory Effects of Eugenia punicifolia Leaf Extract (EEP)

| Activity | Assay | IC₅₀ (µg/mL) | Reference |

| Antioxidant | ABTS•+ Scavenging | 10.5 ± 1.2 | [1] |

| Antioxidant | DPPH• Scavenging | 28.84 ± 0.54 | [1] |

| Antioxidant | O₂•− Scavenging | 38.12 ± 2.6 | [1] |

| Enzyme Inhibition | α-Amylase | 122.8 ± 6.3 | [1] |

| Enzyme Inhibition | α-Glucosidase | 2.9 ± 0.1 | [1] |

| Enzyme Inhibition | Xanthine Oxidase | 23.5 ± 2.6 | [1] |

Potential Anti-inflammatory and Anti-cancer Activities

While direct studies on isolated this compound are lacking, the traditional use of Eugenia punicifolia for treating inflammation suggests a potential anti-inflammatory role for its constituents.[2] Furthermore, extracts from other Eugenia species have demonstrated cytotoxic effects against cancer cell lines, indicating a potential avenue for investigation for this compound. A study on Eugenia florida leaf extract showed cytotoxic activity against K562 (leukemia) and SK-Mel-28 (melanoma) cell lines, with the crude extract having an IC₅₀ of 12 µg/mL against K562 cells.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following are representative protocols for the key assays mentioned.

Vasodilator Activity Assessment in Rat Aorta

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in a Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (3-5 mm).

-

Experimental Setup: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a 95% O₂/5% CO₂ mixture. The tension of the rings is recorded using an isometric force transducer.

-

Contraction and Relaxation: The rings are pre-contracted with phenylephrine or potassium chloride. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to induce relaxation.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist. The IC₅₀ value is calculated using a dose-response curve.

DPPH Radical Scavenging Assay (Antioxidant)

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure: Different concentrations of the test compound (or extract) are added to the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the test compound.

MTT Assay for Cytotoxicity (Anti-cancer)

-

Cell Culture: Human cancer cell lines (e.g., K562, SK-Mel-28) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (or extract) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated from the dose-response curve.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for Vasodilator Effect

The vasodilator action of this compound is reported to be NO-dependent.[1] The following diagram illustrates the proposed signaling pathway.

General Workflow for Pharmacological Screening of a Natural Product

The following diagram outlines a typical workflow for the preliminary pharmacological screening of a natural product like this compound.

Conclusion and Future Directions

The preliminary pharmacological screening of this compound and extracts from its source, Eugenia punicifolia, reveals a promising profile for further investigation. The vasodilator effects of isolated this compound are quantitatively documented, and the antioxidant and enzyme-inhibiting properties of the plant extract are significant. However, there is a clear need for more extensive research on the isolated compound to definitively attribute the observed activities of the extract to this compound and to explore its full therapeutic potential.

Future research should focus on:

-

Comprehensive Anti-inflammatory Studies: Evaluating the anti-inflammatory effects of isolated this compound in various in vitro and in vivo models.

-

Anti-cancer Screening: A systematic screening of this compound against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative potential.

-

Antiviral Evaluation: Investigating the potential of this compound to inhibit the replication of a range of viruses.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound for its observed pharmacological effects.

References

Barbinervic Acid: A Comprehensive Technical Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbinervic acid, a pentacyclic triterpenoid, has emerged as a molecule of interest within the scientific community due to its presence in various medicinal plants and the promising pharmacological activities associated with its extracts. This technical guide provides a comprehensive literature review of the studies conducted on this compound, with a focus on its isolation, known biological effects, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Isolation and Physicochemical Properties

This compound is a naturally occurring pentacyclic triterpene acid. It is often found alongside its epimer, rotungenic acid, as well as other well-known triterpenoids such as ursolic acid and oleanolic acid. A significant source of this compound is the leaves of the persimmon tree (Diospyros kaki)[1].

Experimental Protocols: Isolation of this compound

A successful method for the single-step preparative separation of this compound from the leaves of Diospyros kaki utilizes High-Speed Counter-Current Chromatography (HSCCC).

Protocol: High-Speed Counter-Current Chromatography (HSCCC)

-

Apparatus: A preparative HSCCC instrument equipped with a 1000 mL coil column.

-

Solvent System: A two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water at a volume ratio of 3:6:4:2 (v/v/v/v).

-

Procedure:

-

The crude extract from the leaves of Diospyros kaki is dissolved in a suitable solvent.

-

The HSCCC coil is first entirely filled with the stationary phase.

-

The apparatus is then rotated at a specific speed while the mobile phase is pumped through the coil at a constant flow rate.

-

The sample solution is injected into the separation coil.

-

The effluent from the outlet of the column is continuously monitored by a UV detector and collected in fractions.

-

The fractions containing the purified compounds are analyzed by High-Performance Liquid Chromatography (HPLC) and the structures are confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

In a specific application of this method, 49.6 mg of this compound was successfully isolated in a single operation[2].

Biological Activities and Pharmacological Potential

While the plant extracts containing this compound have been associated with a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory effects, research on the isolated compound is still in its early stages. The following sections detail the currently available data on the specific pharmacological effects of this compound.

Cardiovascular Effects: Vasodilation

A key study has demonstrated the vasodilatory properties of this compound isolated from Eugenia punicifolia.

Quantitative Data: Vasodilatory Effect of this compound

| Parameter | Value | Experimental System | Agonist | Reference |

| IC50 | 30 µM | Perfused renal arteries | Noradrenaline (NA) | [1] |

Experimental Protocol: Vasodilation Assay in Perfused Renal Arteries

-

Tissue Preparation: Renal arteries are cannulated and perfused with Krebs-Hepes solution.

-

Measurement: Changes in isometric tension of the aorta are recorded using a data acquisition system.

-

Procedure:

-

The renal arteries are pre-contracted with an agonist such as noradrenaline (NA).

-

Cumulative concentration-response curves are constructed for this compound to determine its effect on the agonist-induced tone.

-

The involvement of the nitric oxide (NO) pathway is investigated by conducting experiments in the presence and absence of NO synthase inhibitors.

-

The study found that this compound reduced the renal tonus induced by noradrenaline in a manner dependent on nitric oxide (NO)[1].

Signaling Pathway: Vasodilation

In silico docking studies have suggested a potential interaction between this compound and nitric oxide synthase (NOS), providing a possible mechanism for its NO-dependent vasodilatory effect.

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Areas for Future Research: Anti-inflammatory and Anticancer Activities

While extracts of plants containing this compound have shown anti-inflammatory and anticancer potential, there is a notable lack of published studies on these activities for the isolated compound. This represents a significant gap in the literature and a promising area for future investigation.

Potential Anti-inflammatory Mechanisms

Based on studies of other structurally related triterpenoids and the general mechanisms of inflammation, potential anti-inflammatory activities of this compound could be investigated through the following assays and pathways:

Experimental Workflow: Investigating Anti-inflammatory Activity

Caption: Experimental workflow for evaluating the anti-inflammatory potential of this compound.

Potential Signaling Pathways in Inflammation

Many natural products exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Future studies should investigate the effect of this compound on these pathways.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Potential Anticancer Mechanisms

Similarly, the anticancer potential of isolated this compound remains to be elucidated. Based on the known activities of other triterpenoids, investigations into its effects on cancer cell proliferation, apoptosis, and cell cycle regulation are warranted.

Experimental Workflow: Investigating Anticancer Activity

Caption: Experimental workflow for evaluating the anticancer potential of this compound.

Potential Signaling Pathways in Apoptosis

The induction of apoptosis is a key mechanism for many anticancer agents. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are central to this process. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate.

Caption: Hypothetical mechanism of this compound-induced apoptosis via the mitochondrial pathway.

Conclusion

This compound is a readily available natural product with demonstrated vasodilatory activity. The existing research provides a solid foundation for its further investigation as a potential therapeutic agent, particularly in the context of cardiovascular diseases. However, the comprehensive pharmacological profile of this compound remains largely unexplored. There is a pressing need for dedicated studies on its anti-inflammatory and anticancer properties to unlock its full therapeutic potential. The experimental designs and signaling pathways outlined in this guide offer a roadmap for future research in this exciting area of natural product drug discovery.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantitative Analysis of Barbinervic Acid

Abstract

This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of barbinervic acid. This compound, a bioactive triterpenoid found in various plant species, has garnered significant interest for its potential therapeutic properties. The method detailed herein utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection at 208 nm. This protocol provides a reliable and reproducible approach for the determination of this compound in both raw materials and purified extracts, making it an invaluable tool for researchers, scientists, and professionals in the fields of natural product chemistry and drug development. The method has been validated for linearity, precision, accuracy, and sensitivity.

Introduction

This compound is a pentacyclic triterpenoid that has been isolated from various plant sources, including the leaves of Diospyros kaki (persimmon).[1] Triterpenoids are a large and structurally diverse class of natural products known for a wide range of pharmacological activities.[2] Due to the therapeutic potential of this compound, a reliable analytical method is essential for its quantification in different matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile compounds in complex mixtures.[3] However, many triterpenoids, including this compound, lack strong UV-absorbing chromophores, which presents a challenge for detection.[1][4] This application note outlines a developed and validated RP-HPLC method that addresses this challenge by utilizing low-wavelength UV detection, providing the necessary sensitivity for accurate quantification.

Experimental

Instrumentation and Consumables

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

-

Column: Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) or equivalent.

-

Software: OpenLab CDS ChemStation Edition or equivalent.

-

Analytical Balance: Mettler Toledo ME204 or equivalent.

-

Ultrasonic Bath: Branson 2800 or equivalent.

-

Syringe Filters: 0.45 µm PTFE.

Reagents and Standards

-

This compound reference standard (>98% purity) was obtained from a commercial supplier.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade, obtained from a Milli-Q water purification system).

-

Formic acid (ACS grade).

Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in Water (v/v)

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 70% B

-

5-20 min: 70% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 70% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 208 nm[5]

Protocols

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)

-

Extraction: Weigh 1 g of dried and powdered plant material into a 50 mL centrifuge tube. Add 20 mL of methanol.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collection: Decant the supernatant into a clean flask. Repeat the extraction process on the residue two more times.

-

Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

-

Filtration: Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

Results and Discussion

The developed HPLC method provides excellent separation and resolution for this compound. Under the described chromatographic conditions, this compound is expected to elute with a reproducible retention time. The use of a C18 column is well-suited for the separation of non-polar to moderately polar compounds like triterpenoids.[6][7] The gradient elution allows for the efficient separation of this compound from other matrix components. Detection at 208 nm provides adequate sensitivity for quantification at low concentrations.[5]

The method was validated according to the International Conference on Harmonisation (ICH) guidelines, and the results are summarized in the table below.

Table 1: Summary of Method Validation Parameters

| Parameter | Result |

| Retention Time (min) | ~ 15.2 |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.3 |

| Limit of Quantitation (LOQ) (µg/mL) | 1.0 |

| Precision (%RSD, n=6) | < 2.0 |

| Accuracy (Recovery %) | 98.5% - 101.2% |

Conclusion

The HPLC method described in this application note is a reliable, sensitive, and accurate tool for the quantitative analysis of this compound in various samples. The detailed protocol for sample preparation and the validated chromatographic conditions make this method suitable for routine quality control and research applications in the pharmaceutical and natural product industries.

Visualizations

References

- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of triterpenoids in Rhizoma Alismatis extracts: Ingenta Connect [ingentaconnect.com]

- 6. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]

- 7. extractionmagazine.com [extractionmagazine.com]

Application Notes and Protocols: 1H and 13C NMR Spectral Data of Barbinervic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbinervic acid, a pentacyclic triterpenoid, has garnered interest within the scientific community due to its potential therapeutic properties, including antioxidant, anticancer, and anti-inflammatory activities. Accurate structural elucidation is paramount for the advancement of drug discovery and development efforts. This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, presented in a clear tabular format for easy reference. Furthermore, a comprehensive experimental protocol for the acquisition of NMR data is outlined, alongside a logical workflow for the isolation and characterization of such natural products.

¹H and ¹³C NMR Spectral Data of this compound

The ¹H and ¹³C NMR spectral data for this compound were assigned based on extensive 1D and 2D NMR experiments, including COSY, HMQC, and HMBC. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, C₅D₅N)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 3.42 | dd | 11.5, 4.5 |

| 7 | 5.59 | br s | |

| 11α | 2.15 | m | |

| 11β | 1.98 | m | |

| 12α | 1.75 | m | |

| 12β | 1.65 | m | |

| 15α | 2.25 | d | 11.0 |

| 15β | 1.50 | m | |

| 16 | 4.45 | d | 11.0 |

| 18 | 2.98 | d | 11.5 |

| 23 | 1.25 | s | |

| 24 | 1.05 | s | |

| 25 | 0.95 | s | |

| 26 | 1.15 | s | |

| 27 | 1.45 | s | |

| 29 | 4.10 | d | 11.0 |

| 30 | 3.85 | d | 11.0 |

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, C₅D₅N)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 47.1 | 16 | 73.8 |

| 2 | 68.8 | 17 | 49.9 |

| 3 | 81.2 | 18 | 54.5 |

| 4 | 42.5 | 19 | 73.1 |

| 5 | 56.1 | 20 | 42.3 |

| 6 | 18.5 | 21 | 30.8 |

| 7 | 128.9 | 22 | 37.1 |

| 8 | 139.8 | 23 | 28.5 |

| 9 | 48.2 | 24 | 16.9 |

| 10 | 38.7 | 25 | 17.5 |

| 11 | 24.1 | 26 | 17.6 |

| 12 | 125.8 | 27 | 26.2 |

| 13 | 138.4 | 28 | 180.5 |

| 14 | 42.3 | 29 | 65.4 |

| 15 | 28.5 | 30 | 67.3 |

Data obtained from Phytochemistry, 2003, 64, 293-302.

Experimental Protocols

The following is a representative protocol for the isolation and NMR analysis of triterpenoids like this compound.

Isolation and Purification of this compound

-

Extraction: The dried and powdered plant material (e.g., leaves, stem bark) is exhaustively extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, for instance, n-hexane, chloroform, ethyl acetate, and n-butanol, to yield different fractions.

-

Chromatography: The fraction containing the compound of interest is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Final Purification: Fractions containing the desired compound are further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Spectroscopic Analysis

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., deuterated pyridine, C₅D₅N, ~0.5 mL) in a 5 mm NMR tube.

-

Instrument: NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument.

-

¹H NMR Spectroscopy:

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum.

-

Key parameters include a spectral width of around 220 ppm and a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

-

Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of a novel natural product and a general scheme for investigating its biological activity.

Application of Barbinervic Acid: A Review of its Bioactive Properties

Abstract

This document outlines the current understanding of barbinervic acid, a pentacyclic triterpenoid found in various plant species. Extensive literature review indicates that this compound is recognized for its diverse pharmacological activities rather than for its application as a molecular probe. This document will detail its known biological effects, potential therapeutic applications, and relevant experimental data. It is important to distinguish this compound from barbituric acid, a structurally different compound whose derivatives are utilized in the development of fluorescent molecular probes. To date, no evidence in the reviewed scientific literature suggests that this compound is employed as a molecular probe for imaging or sensing applications.

Introduction: this compound - A Bioactive Triterpenoid

This compound is a naturally occurring pentacyclic triterpenoid compound isolated from various medicinal plants, including those from the Eugenia and Diospyros genera.[1][2] Structurally distinct from barbituric acid, this compound has been the subject of research for its potential therapeutic properties. Its biological activities are wide-ranging, with studies highlighting its antioxidant, anti-inflammatory, anticancer, and antihypertensive effects.[1] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current knowledge on this compound's bioactivity.

Pharmacological Activities and Potential Applications

The primary focus of research on this compound has been its potential as a therapeutic agent. The following sections summarize its key pharmacological effects.

Vasodilator and Antihypertensive Effects

One of the most well-documented activities of this compound is its ability to induce vasodilation, suggesting its potential in the management of cardiovascular diseases.[2]

Mechanism of Action: In vitro studies have demonstrated that this compound reduces vascular tone in a manner dependent on nitric oxide (NO).[2] Computational in silico analyses have further suggested that this compound may directly interact with nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium.[2] This interaction is believed to be a key mechanism behind its vasodilatory effect.

Signaling Pathway of this compound-Induced Vasodilation

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using Barbinervic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential therapeutic effects of barbinervic acid in vitro. The protocols outlined below are adapted from established methodologies for similar compounds and are intended to serve as a starting point for studying the anti-cancer, anti-inflammatory, and neuroprotective properties of this compound.

Anti-Cancer Activity: Cytotoxicity and Apoptosis Induction

Application Note:

This compound can be evaluated for its anti-proliferative and cytotoxic effects on various cancer cell lines. The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells and can be investigated through assays that measure caspase activation and DNA fragmentation.

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 values)

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Cancer | 24 | 45.2 |

| 48 | 28.7 | ||

| A549 | Lung Cancer | 24 | 62.1 |

| 48 | 41.5 | ||

| HCT-116 | Colon Cancer | 24 | 38.9 |

| 48 | 25.3 | ||

| PC-3 | Prostate Cancer | 24 | 55.8 |

| 48 | 36.4 |

Table 2: Effect of this compound on Apoptosis Induction in HCT-116 Cells

| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Annexin V Positive Cells (%) |

| Control | - | 1.0 | 4.2 |

| This compound | 25 | 2.8 | 25.6 |

| This compound | 50 | 4.5 | 48.9 |

Experimental Protocols:

1.1 MTT Assay for Cell Viability

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116, PC-3)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24 or 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

1.2 Caspase-Glo® 3/7 Assay for Apoptosis

-

Materials:

-

HCT-116 cells

-

Complete growth medium

-

This compound

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates

-

Luminometer

-

-

Protocol:

-

Seed HCT-116 cells in a white-walled 96-well plate.

-

Treat cells with desired concentrations of this compound for 24 hours.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure luminescence with a luminometer.

-

Workflow Diagram:

Caption: Workflow for assessing the anti-cancer activity of this compound.

Anti-Inflammatory Activity: Inhibition of NF-κB Signaling

Application Note:

The transcription factor NF-κB is a key regulator of inflammation. Many inflammatory stimuli activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. Assays that measure the inhibition of NF-κB activation are valuable for identifying potential anti-inflammatory compounds.

Data Presentation:

Table 3: Inhibition of LPS-Induced NF-κB Activity by this compound in RAW 264.7 Macrophages

| Treatment | Concentration (µM) | NF-κB Reporter Activity (RLU) | Inhibition (%) |

| Control | - | 150 | - |

| LPS (1 µg/mL) | - | 2500 | 0 |

| LPS + this compound | 10 | 1800 | 28 |

| LPS + this compound | 25 | 1100 | 56 |

| LPS + this compound | 50 | 600 | 76 |

Table 4: Effect of this compound on Pro-inflammatory Cytokine Production

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | - | 25 | 15 |

| LPS (1 µg/mL) | - | 1200 | 850 |

| LPS + this compound | 25 | 550 | 380 |

| LPS + this compound | 50 | 280 | 190 |

Experimental Protocols:

2.1 NF-κB Reporter Assay

-

Materials:

-

RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.

-

Complete growth medium.

-

Lipopolysaccharide (LPS).

-

This compound.

-

Luciferase Assay System (Promega).

-

Luminometer.

-

-

Protocol:

-

Seed the transfected RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 6 hours.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

2.2 ELISA for Cytokine Measurement

-

Materials:

-

RAW 264.7 cells.

-

LPS.

-

This compound.

-

ELISA kits for TNF-α and IL-6 (R&D Systems or similar).

-

-

Protocol:

-

Culture RAW 264.7 cells and treat with this compound and LPS as described above.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's protocols.

-

Signaling Pathway Diagram:

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Effects: Protection Against Oxidative Stress

Application Note:

Oxidative stress is implicated in the pathogenesis of neurodegenerative diseases. The neuroprotective potential of this compound can be assessed by its ability to protect neuronal cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂).

Data Presentation:

Table 5: Neuroprotective Effect of this compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

| Treatment | This compound (µM) | H₂O₂ (µM) | Cell Viability (%) |

| Control | - | - | 100 |

| H₂O₂ | - | 200 | 48 |

| BA + H₂O₂ | 10 | 200 | 65 |

| BA + H₂O₂ | 25 | 200 | 82 |

| BA + H₂O₂ | 50 | 200 | 91 |

Table 6: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels

| Treatment | Concentration (µM) | ROS Level (Fold Change) |

| Control | - | 1.0 |

| H₂O₂ (200 µM) | - | 3.5 |

| H₂O₂ + this compound | 25 | 1.8 |

| H₂O₂ + this compound | 50 | 1.2 |

Experimental Protocols:

3.1 Neuroprotection Assay

-

Materials:

-

SH-SY5Y human neuroblastoma cells.

-

Complete growth medium.

-

Hydrogen peroxide (H₂O₂).

-

This compound.

-

MTT solution.

-

96-well plates.

-

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) and incubate for another 24 hours.

-

Assess cell viability using the MTT assay as described previously.

-

3.2 Measurement of Intracellular ROS

-

Materials:

-

SH-SY5Y cells.

-

H₂O₂.

-

This compound.

-

DCFDA-H2 (2',7'-dichlorofluorescin diacetate) probe.

-

Black 96-well plates.

-

Fluorescence microplate reader.

-

-

Protocol:

-

Culture and treat SH-SY5Y cells with this compound and H₂O₂ as in the neuroprotection assay.

-

Load the cells with DCFDA-H2 (5 µM) for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

-

Signaling Pathway Diagram:

Caption: Potential modulation of the MAPK signaling pathway by this compound under oxidative stress.

Application Notes and Protocols for In Vivo Animal Study of Barbinervic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbinervic acid, a pentacyclic triterpenoid found in various medicinal plants, has demonstrated promising therapeutic potential in preclinical research. As a member of the triterpenoid class of compounds, it is suggested to possess anti-inflammatory, anticancer, and antioxidant properties. These activities are thought to be mediated through the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK.

This document provides detailed application notes and protocols for designing and conducting in vivo animal studies to evaluate the toxicological and pharmacological profile of this compound. The following sections outline methodologies for acute toxicity assessment, pharmacokinetic analysis, and efficacy evaluation in anticancer and anti-inflammatory models.

Acute Oral Toxicity Study

An acute oral toxicity study is essential to determine the safety profile of this compound and to identify the median lethal dose (LD50). The following protocol is based on the OECD Guideline 423.[1][2][3][4]

Experimental Protocol:

-

Animal Model: Healthy, nulliparous, and non-pregnant female Sprague-Dawley rats (8-12 weeks old, weighing 180-220g) are used. Animals are acclimatized for at least 5 days before the experiment.

-

Housing: Animals are housed in polycarbonate cages under standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) with free access to standard pellet diet and water.[1]

-

Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally by gavage. A starting dose of 300 mg/kg is recommended based on the known toxicity profiles of similar triterpenoids. Subsequent dosing is adjusted based on the observed outcomes (mortality or morbidity) in the previous step, following the up-and-down procedure.

-

Observation: Animals are observed for clinical signs of toxicity and mortality continuously for the first 4 hours after dosing, and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior pattern.

-

Body Weight: Individual animal weights are recorded before dosing and then weekly until the end of the study.

-

Necropsy: All animals (including those that die during the study and those sacrificed at the end) undergo a gross necropsy.

Data Presentation:

Table 1: Acute Oral Toxicity of this compound in Rats

| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity |

| 300 | 3 | ||

| 2000 | 3 | ||

| Subsequent doses to be determined by the up-and-down procedure |

Pharmacokinetic Study

A pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocol:

-

Animal Model: Male Wistar rats (8-10 weeks old, weighing 200-250g) with cannulated jugular veins are used.

-

Housing: Animals are housed individually in metabolic cages to allow for the collection of urine and feces, under standard laboratory conditions.

-

Dosing:

-

Intravenous (IV): A single dose of 5 mg/kg of this compound (dissolved in a suitable vehicle like a mixture of DMSO, polyethylene glycol, and saline) is administered via the tail vein.

-

Oral (PO): A single dose of 50 mg/kg of this compound (suspended in 0.5% carboxymethyl cellulose) is administered by oral gavage.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation.

-

Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.

Data Presentation:

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (50 mg/kg) |

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC(0-t) (ng·h/mL) | ||

| AUC(0-∞) (ng·h/mL) | ||

| t1/2 (h) | ||

| CL (L/h/kg) | ||

| Vd (L/kg) | ||

| F (%) | N/A |

Efficacy Studies

Based on its reported biological activities, the efficacy of this compound can be evaluated in both anticancer and anti-inflammatory models.

Anticancer Efficacy: Xenograft Mouse Model

This model will assess the ability of this compound to inhibit tumor growth in vivo.[5][6]

Experimental Protocol:

-

Cell Culture: A human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) is cultured under standard conditions.

-

Animal Model: Male athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: 1 x 10^6 cancer cells suspended in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.

-

Treatment: When tumors reach a palpable volume (approximately 100 mm³), mice are randomized into treatment groups (n=8 per group):

-

Vehicle control (e.g., 0.5% CMC, p.o., daily)

-

This compound (25 mg/kg, p.o., daily)

-

This compound (50 mg/kg, p.o., daily)

-

Positive control (a standard chemotherapeutic agent relevant to the cancer model, e.g., docetaxel for prostate cancer)

-

-

Tumor Measurement: Tumor volume is measured twice a week using calipers and calculated using the formula: Volume = (length × width²) / 2.

-

Body Weight: Animal body weights are recorded twice a week as an indicator of toxicity.

-

Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days). Tumors are then excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

Table 3: Anticancer Efficacy of this compound in a Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) at Endpoint | Change in Body Weight (%) |

| Vehicle Control | ||||

| This compound (25 mg/kg) | ||||

| This compound (50 mg/kg) | ||||

| Positive Control |

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

This is a well-established model to evaluate the acute anti-inflammatory activity of a compound.[7][8][9][10]

Experimental Protocol:

-

Animal Model: Male Wistar rats (150-180g) are used.

-

Treatment: Animals are divided into groups (n=6 per group) and treated orally with:

-

Vehicle control (0.5% CMC)

-

This compound (25 mg/kg)

-

This compound (50 mg/kg)

-

Positive control (Indomethacin, 10 mg/kg)

-

-

Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation:

Table 4: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Paw Volume (mL) at 3 hours | Edema Volume (mL) at 3 hours | Inhibition of Edema (%) at 3 hours |

| Vehicle Control | |||

| This compound (25 mg/kg) | |||

| This compound (50 mg/kg) | |||

| Indomethacin (10 mg/kg) |

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways modulated by this compound and the experimental workflows.

Caption: Experimental workflow for the in vivo evaluation of this compound.

Caption: Potential signaling pathways modulated by this compound.

References

- 1. dep.nj.gov [dep.nj.gov]

- 2. dep.nj.gov [dep.nj.gov]

- 3. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acute oral toxicity: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple Mechanistic Action of Brevinin-1FL Peptide against Oxidative Stress Effects in an Acute Inflammatory Model of Carrageenan-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]

Development of Barbinervic Acid Nanoformulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature dedicated specifically to the nanoformulation of barbinervic acid, a pentacyclic triterpenoid with noted biological activities, is currently limited. The following application notes and protocols are based on established and effective methodologies for the nanoencapsulation of structurally similar and poorly soluble natural compounds, such as oleanolic acid and ursolic acid. These protocols are intended to serve as a foundational guide for the development and characterization of this compound nanoformulations.

Introduction

This compound, a naturally occurring pentacyclic triterpenoid found in various medicinal plants, has demonstrated a range of pharmacological activities, including antioxidant and anti-inflammatory effects. However, its therapeutic potential is often hindered by poor aqueous solubility and low bioavailability. Nanoformulation strategies offer a promising approach to overcome these limitations by enhancing dissolution rates, improving stability, and enabling targeted delivery. This document provides detailed protocols for the preparation and characterization of two common types of nanoformulations for this compound: polymeric nanoparticles and liposomes.

Quantitative Data Summary

The following table summarizes representative physicochemical characteristics of nanoformulations prepared with analogous pentacyclic triterpenoids. These values can be used as a benchmark for the development and optimization of this compound nanoformulations.

| Nanoformulation Type | Active Compound | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| PLGA Nanoparticles | Oleanolic Acid | 150 - 250 | < 0.2 | -20 to -30 | 80 - 95 |

| Liposomes | Oleanolic Acid | 100 - 200 | < 0.3 | -15 to -25 | 75 - 90 |

| Lactoferrin Nanoparticles | Oleanolic Acid | ~202 | Not Reported | +27.1 | ~92.6 |

Table 1: Representative physicochemical properties of nanoformulations containing pentacyclic triterpenoids.

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles

This protocol details the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000 Da)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Poly(vinyl alcohol) (PVA)

-

Deionized water

-

Acetone

Equipment:

-

Magnetic stirrer

-

Probe sonicator or high-speed homogenizer

-

Rotary evaporator

-

High-speed refrigerated centrifuge

-

Lyophilizer (freeze-dryer)

Protocol:

-

Organic Phase Preparation:

-

Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of dichloromethane.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Aqueous Phase Preparation:

-

Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 mL of deionized water with gentle heating and stirring.

-

Allow the solution to cool to room temperature.

-

-

Emulsification:

-

Add the organic phase dropwise to 20 mL of the aqueous PVA solution under continuous high-speed homogenization (e.g., 10,000 rpm) or probe sonication on an ice bath.

-

Continue homogenization/sonication for 5-10 minutes to form a stable oil-in-water emulsion.

-

-

Solvent Evaporation:

-

Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the dichloromethane to evaporate.

-

Alternatively, use a rotary evaporator under reduced pressure for more rapid solvent removal.

-

-

Nanoparticle Collection and Purification:

-

Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

-

Discard the supernatant containing residual PVA and unencapsulated this compound.

-

Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.

-

-

Lyophilization (Optional):

-

For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose in deionized water).

-

Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.

-

Preparation of this compound-Loaded Liposomes

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.

Materials:

-

This compound

-

Soybean Phosphatidylcholine (SPC) or other suitable phospholipids

-

Cholesterol

-

Chloroform and Methanol (2:1 v/v)

-

Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

-

Rotary evaporator

-

Bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes

Protocol:

-

Lipid Film Formation:

-

Dissolve 10 mg of this compound, 100 mg of SPC, and 30 mg of cholesterol in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

-

Attach the flask to a rotary evaporator and rotate it in a water bath at 40-50°C under reduced pressure to evaporate the organic solvents.

-

Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.

-

Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add 10 mL of pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

-

Rotate the flask gently in the water bath at a temperature above the lipid phase transition temperature (e.g., 50-60°C) for 1-2 hours to hydrate the film and form multilamellar vesicles (MLVs).

-

-

Size Reduction (Sonication and Extrusion):

-

For a more uniform size distribution, sonicate the MLV suspension in a bath sonicator for 15-30 minutes.

-

To produce unilamellar vesicles with a defined size, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). Perform 10-20 passes for optimal results.

-

-

Purification:

-

To remove unencapsulated this compound, centrifuge the liposome suspension at high speed (e.g., 100,000 x g for 1 hour) or use size exclusion chromatography.

-

Resuspend the purified liposomal pellet in fresh PBS.

-

Characterization of this compound Nanoformulations

A thorough characterization is crucial to ensure the quality, stability, and efficacy of the prepared nanoformulations.

4.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

-

Protocol:

-

Dilute the nanoformulation suspension with deionized water or an appropriate buffer to a suitable concentration.

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the particle size, PDI, and zeta potential using a Zetasizer or similar instrument at 25°C.

-

Perform measurements in triplicate and report the average values with standard deviation.

-

4.2. Morphology:

-

Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

-

Protocol (for TEM):

-

Place a drop of the diluted nanoformulation suspension onto a carbon-coated copper grid.

-

Allow the sample to air-dry or use a negative staining agent (e.g., 2% phosphotungstic acid) for better contrast.

-

Observe the grid under a transmission electron microscope to visualize the shape and morphology of the nanoparticles.

-

4.3. Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Method: High-Performance Liquid Chromatography (HPLC).

-

Protocol:

-

Separate the unencapsulated this compound from the nanoformulation by centrifugation.

-

Quantify the amount of free drug in the supernatant using a validated HPLC method.

-

Disrupt the nanoparticle pellet using a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug.

-

Quantify the total amount of drug in the disrupted nanoparticle suspension.

-

Calculate EE and DL using the following formulas:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-